molecular formula C7H15N B3390994 1-Isopropylcyclobutanamine CAS No. 1314978-48-7

1-Isopropylcyclobutanamine

Cat. No.: B3390994
CAS No.: 1314978-48-7
M. Wt: 113.20 g/mol
InChI Key: PGQQYBBQCJFYBX-UHFFFAOYSA-N
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Description

1-Isopropylcyclobutanamine is an organic compound with the molecular formula C7H15N It is a cyclobutanamine derivative where an isopropyl group is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropylcyclobutanamine can be synthesized through several methods. One common approach involves the alkylation of cyclobutanamine with isopropyl halides under basic conditions. Another method includes the reductive amination of cyclobutanone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of isopropylcyclobutanone in the presence of ammonia. This process is carried out under high pressure and temperature conditions using a suitable catalyst like Raney nickel .

Chemical Reactions Analysis

Types of Reactions

1-Isopropylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amides, nitriles, and carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of cyclobutanamine.

Scientific Research Applications

1-Isopropylcyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropylcyclobutanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamine: The parent compound without the isopropyl group.

    1-Methylcyclobutanamine: A similar compound with a methyl group instead of an isopropyl group.

    1-Ethylcyclobutanamine: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

1-Isopropylcyclobutanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

1-propan-2-ylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7(8)4-3-5-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQYBBQCJFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314978-48-7
Record name 1-(propan-2-yl)cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropylcyclobutanamine
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1-Isopropylcyclobutanamine
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1-Isopropylcyclobutanamine
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1-Isopropylcyclobutanamine
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Reactant of Route 6
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